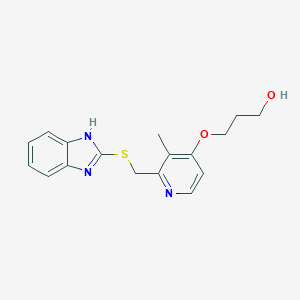

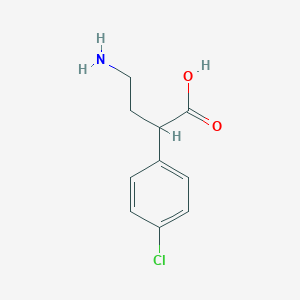

2-(4-Chlorophenyl)-4-aminobutyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

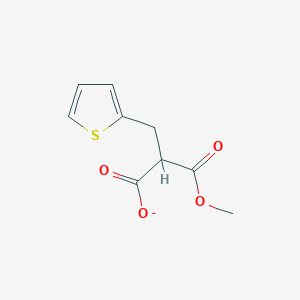

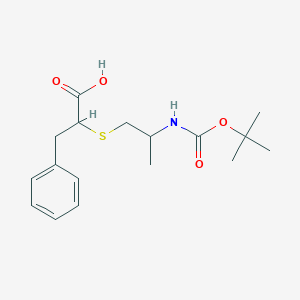

2-(4-Chlorophenyl)-4-aminobutyric acid, also known as baclofen, is a medication that is used as a muscle relaxant and antispastic agent. It was first synthesized in the 1960s and has since been widely used in the treatment of conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries. Baclofen works by activating GABA receptors in the brain and spinal cord, which helps to reduce muscle spasms and stiffness.

Mecanismo De Acción

Baclofen works by activating GABA-B receptors in the brain and spinal cord. GABA-B receptors are inhibitory receptors that help to reduce the activity of neurons. By activating these receptors, 2-(4-Chlorophenyl)-4-aminobutyric acid helps to reduce the release of excitatory neurotransmitters, which in turn reduces muscle spasms and stiffness.

Biochemical and Physiological Effects:

Baclofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of muscle spasticity. Baclofen also increases the release of GABA, which helps to reduce the activity of neurons. In addition, 2-(4-Chlorophenyl)-4-aminobutyric acid has been shown to reduce the release of substance P, a neuropeptide that is involved in pain perception.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Baclofen has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it easier to design experiments and interpret results. Baclofen is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Baclofen has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. In addition, 2-(4-Chlorophenyl)-4-aminobutyric acid can have off-target effects, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are a number of future directions for the study of 2-(4-Chlorophenyl)-4-aminobutyric acid. One area of research is the development of new formulations of 2-(4-Chlorophenyl)-4-aminobutyric acid that can be administered more effectively. For example, there is ongoing research into the development of extended-release formulations that can be administered less frequently. Another area of research is the investigation of the potential use of 2-(4-Chlorophenyl)-4-aminobutyric acid in the treatment of other conditions, such as anxiety and depression. Finally, there is ongoing research into the development of new drugs that target the GABA-B receptor, which may have improved efficacy and fewer side effects compared to 2-(4-Chlorophenyl)-4-aminobutyric acid.

Conclusion:

In conclusion, 2-(4-Chlorophenyl)-4-aminobutyric acid, or 2-(4-Chlorophenyl)-4-aminobutyric acid, is a well-established medication that is used as a muscle relaxant and antispastic agent. It works by activating GABA-B receptors in the brain and spinal cord, which helps to reduce muscle spasms and stiffness. Baclofen has been extensively studied for its therapeutic potential in the treatment of various neurological conditions and has been shown to be effective in reducing muscle spasticity and improving motor function. While there are some limitations to its use in lab experiments, there are a number of future directions for the study of 2-(4-Chlorophenyl)-4-aminobutyric acid, including the development of new formulations and the investigation of its potential use in the treatment of other conditions.

Métodos De Síntesis

The synthesis of 2-(4-Chlorophenyl)-4-aminobutyric acid involves the reaction of 4-chlorobenzyl cyanide with ethyl glycinate hydrochloride in the presence of sodium amide. The resulting product is then hydrolyzed with hydrochloric acid to yield 2-(4-Chlorophenyl)-4-aminobutyric acid. This synthesis method was first reported by Heinrich Keberle and colleagues in 1962.

Aplicaciones Científicas De Investigación

Baclofen has been extensively studied for its therapeutic potential in the treatment of various neurological conditions. It has been shown to be effective in reducing muscle spasticity and improving motor function in patients with multiple sclerosis, cerebral palsy, and spinal cord injuries. Baclofen has also been investigated as a potential treatment for addiction, particularly alcoholism.

Propiedades

Número CAS |

120418-68-0 |

|---|---|

Nombre del producto |

2-(4-Chlorophenyl)-4-aminobutyric acid |

Fórmula molecular |

C10H12ClNO2 |

Peso molecular |

213.66 g/mol |

Nombre IUPAC |

4-amino-2-(4-chlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)9(5-6-12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |

Clave InChI |

YSUNOHPTERXNIV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CCN)C(=O)O)Cl |

SMILES canónico |

C1=CC(=CC=C1C(CCN)C(=O)O)Cl |

Números CAS relacionados |

66859-67-4 (hydrochloride) |

Sinónimos |

2-(4-chlorophenyl)-4-aminobutyric acid 2-(4-chlorophenyl)-4-aminobutyric acid, hydrochloride 2-PCP-GABA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.